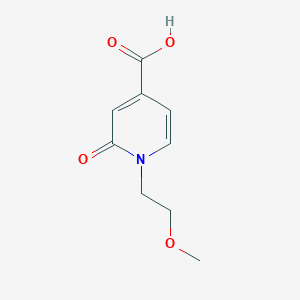

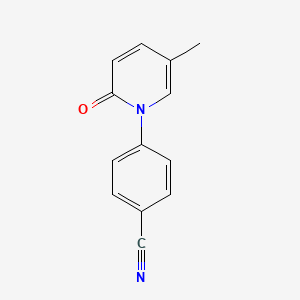

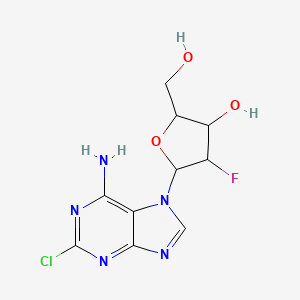

![molecular formula C10H11N3O2 B1419176 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1189133-39-8](/img/structure/B1419176.png)

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

Vue d'ensemble

Description

The compound “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of some pyrrolidine-2,5-dione derivatives was achieved from N-hydroxysuccinimide using some chemical tools .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C10H11N3O2 . The molecular weight is 205.21 .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione has been explored in various chemical syntheses. For example, it has been used in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, which are significant in various chemical applications (Jones et al., 1990). Additionally, its crystal structure was determined via X-ray crystallography, revealing insights into its molecular packing and hydrogen bonding patterns, which are critical for understanding its chemical behavior (Argay et al., 1999).

Electronic Structure and Vibrational Analysis

In the field of computational chemistry, the electronic structure and vibrational spectra of related compounds have been extensively studied. For instance, an intensive vibrational analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione was conducted, providing insights into its electronic structure and potential antioxidant activity (Boobalan et al., 2014).

Multicomponent Synthesis and Pharmaceutical Applications

This compound derivatives have been synthesized using multicomponent reactions, showing potential in the development of pharmaceutical compounds. For example, the synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones demonstrated good yields and potential for further pharmaceutical exploration (Adib et al., 2011).

Potential in Drug Development

Several studies have highlighted the potential of this compound derivatives in drug development. For instance, the synthesis and biochemical evaluation of analogues based on phenylpyrrolidine-2,5-dione suggested their relevance in inhibiting certain enzymes, which could be crucial for developing new therapeutic agents (Daly et al., 1986).

Orientations Futures

The future directions for “3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione” could involve further exploration of its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .

Mécanisme D'action

Target of Action

Pyrrolidine-2,5-dione derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that the pyrrolidine-2,5-dione ring and its derivatives can interact with their targets in a way that is influenced by the spatial orientation of substituents and the stereogenicity of carbons .

Biochemical Pathways

Pyrrolidine-2,5-dione derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine-2,5-dione derivatives can have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the biological activity of pyrrolidine-2,5-dione derivatives can be influenced by steric factors .

Analyse Biochimique

Biochemical Properties

3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Its long-term effects on cellular function can also include sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, determining its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effect on cellular function .

Propriétés

IUPAC Name |

3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESXBWSQZDAQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.